4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of metal-mediated difluoromethylation reactions, which can be achieved through various catalytic and stoichiometric processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of novel difluorocarbene reagents . These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals and optimizing reaction conditions for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: More lipophilic than thiophenol and exhibits different ADME properties.
Trifluoromethyl-containing compounds: Often used in drug development due to their unique pharmacological properties.
Uniqueness
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a difluoromethyl group and a sulfonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16F2N6O3S |
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Molecular Weight |
362.36 g/mol |
IUPAC Name |
4-[[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]-N,1-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H16F2N6O3S/c1-6-10(7(2)20(16-6)12(13)14)24(22,23)18-8-5-19(4)17-9(8)11(21)15-3/h5,12,18H,1-4H3,(H,15,21) |
InChI Key |
UTYJJDCOIPMHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=CN(N=C2C(=O)NC)C |
Origin of Product |
United States |
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